molecular formula C16H24O B14852927 3-(Cyclohexylmethyl)-4-isopropylphenol

3-(Cyclohexylmethyl)-4-isopropylphenol

Cat. No.: B14852927
M. Wt: 232.36 g/mol
InChI Key: TXRHIZXUZPSETA-UHFFFAOYSA-N
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Description

3-(Cyclohexylmethyl)-4-isopropylphenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a cyclohexylmethyl group and an isopropyl group attached to the phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclohexylmethyl)-4-isopropylphenol typically involves the alkylation of phenol with cyclohexylmethyl chloride and isopropyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The reaction can be represented as follows:

[ \text{Phenol} + \text{Cyclohexylmethyl chloride} + \text{Isopropyl chloride} \rightarrow \text{this compound} ]

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of catalysts can enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

3-(Cyclohexylmethyl)-4-isopropylphenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form cyclohexylmethyl-4-isopropylcyclohexanol.

    Substitution: The phenol group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents such as nitric acid (HNO₃), bromine (Br₂), and sulfuric acid (H₂SO₄) are used for nitration, halogenation, and sulfonation, respectively.

Major Products Formed

    Oxidation: Quinones

    Reduction: Cyclohexylmethyl-4-isopropylcyclohexanol

    Substitution: Nitro, halo, and sulfonyl derivatives of this compound

Scientific Research Applications

3-(Cyclohexylmethyl)-4-isopropylphenol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(Cyclohexylmethyl)-4-isopropylphenol involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes, leading to cell lysis. Additionally, its antioxidant properties may involve the scavenging of free radicals and inhibition of oxidative stress pathways.

Comparison with Similar Compounds

Similar Compounds

    4-tert-Butylphenol: Similar structure but with a tert-butyl group instead of cyclohexylmethyl.

    4-Isopropylphenol: Lacks the cyclohexylmethyl group.

    Cyclohexylphenol: Lacks the isopropyl group.

Uniqueness

3-(Cyclohexylmethyl)-4-isopropylphenol is unique due to the presence of both cyclohexylmethyl and isopropyl groups, which confer distinct chemical and physical properties. This combination of substituents can influence its reactivity, solubility, and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H24O

Molecular Weight

232.36 g/mol

IUPAC Name

3-(cyclohexylmethyl)-4-propan-2-ylphenol

InChI

InChI=1S/C16H24O/c1-12(2)16-9-8-15(17)11-14(16)10-13-6-4-3-5-7-13/h8-9,11-13,17H,3-7,10H2,1-2H3

InChI Key

TXRHIZXUZPSETA-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=C(C=C1)O)CC2CCCCC2

Origin of Product

United States

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